molecular formula C10H12Cl2N2 B1444234 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline CAS No. 1480939-99-8

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

Cat. No.: B1444234
CAS No.: 1480939-99-8
M. Wt: 231.12 g/mol
InChI Key: PMKQYNWQDKXLGL-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and two methyl groups at position 6 on the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline typically involves the reaction of 2,4-dichloroaniline with acetone in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline is unique due to the presence of both chlorine and methyl substituents on the quinazoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

2,4-dichloro-6,6-dimethyl-7,8-dihydro-5H-quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2/c1-10(2)4-3-7-6(5-10)8(11)14-9(12)13-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKQYNWQDKXLGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)C(=NC(=N2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
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2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
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2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
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Reactant of Route 5
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline
Reactant of Route 6
2,4-Dichloro-6,6-dimethyl-5,6,7,8-tetrahydroquinazoline

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